Chloromethyl 3-methylbutanoate

概要

説明

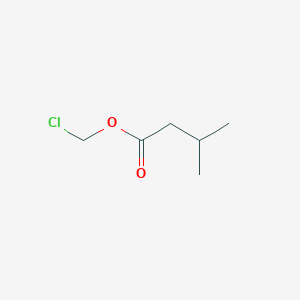

Chloromethyl 3-methylbutanoate is an organic compound with the molecular formula C₆H₁₁ClO₂. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. Esters like this compound are known for their pleasant odors and are often used in perfumes and flavoring agents .

準備方法

Synthetic Routes and Reaction Conditions: Chloromethyl 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with chloromethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Types of Reactions:

Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.

Common Reagents and Conditions:

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under mild to moderate conditions.

Major Products:

Hydrolysis: 3-methylbutanoic acid and chloromethanol.

Substitution: Various esters or alcohols depending on the nucleophile used.

科学的研究の応用

Chloromethyl 3-methylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme catalysis.

Medicine: Research into the pharmacokinetics and metabolism of ester compounds often involves this compound as a model compound.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

作用機序

The mechanism of action of Chloromethyl 3-methylbutanoate primarily involves its hydrolysis and substitution reactions. In hydrolysis, the ester bond is cleaved by water, resulting in the formation of an acid and an alcohol. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

類似化合物との比較

Methyl butanoate: An ester with a similar structure but without the chlorine atom.

Ethyl acetate: Another ester commonly used in organic synthesis and industrial applications.

Uniqueness: Chloromethyl 3-methylbutanoate is unique due to the presence of the chlorine atom, which makes it more reactive in substitution reactions compared to other esters like methyl butanoate and ethyl acetate. This reactivity allows for a broader range of chemical transformations and applications .

生物活性

Chloromethyl 3-methylbutanoate (CMMB) is a compound of interest in pharmacology and toxicology due to its unique chemical structure and potential biological activities. This article explores the biological activity of CMMB, including its chemical properties, mechanisms of action, and relevant research findings.

This compound is classified as an ester, derived from the reaction of chloromethyl with 3-methylbutanoic acid. Its chemical formula is , and it possesses a chloromethyl group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 146.60 g/mol |

| CAS Number | 82504-50-5 |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

CMMB has been investigated for various biological activities, particularly in relation to its potential therapeutic applications and toxicological effects. The following sections summarize key findings from the literature.

- DNA Interaction : CMMB has been shown to interact with DNA, leading to unscheduled DNA synthesis in cultured human lymphocytes. This suggests that it may act as a DNA-damaging agent, which could explain its potential carcinogenic effects .

- Carcinogenic Potential : Studies have indicated that exposure to chloromethyl compounds can increase the risk of lung cancer among workers in manufacturing environments. Epidemiological studies have reported higher incidences of lung cancer in populations exposed to CMMB .

- Metabolic Activation : The biological activity of CMMB may also be attributed to metabolic activation processes, where the compound is converted into more reactive metabolites that exert cytotoxic effects .

Case Study 1: Carcinogenicity in Occupational Exposure

A retrospective study involving workers exposed to chloromethyl methyl ether (CMME), a related compound, found an increased incidence of lung cancer. Among 125 workers studied, four cases were diagnosed, indicating an eightfold higher risk compared to a control group . Histological analysis revealed that the majority were oat-cell carcinomas.

Case Study 2: In Vitro Studies

In vitro studies demonstrated that CMMB enhances virus-induced transformation in Syrian hamster embryo cells, highlighting its potential as a mutagenic agent . Additionally, it induced chromosomal aberrations in cultured human fibroblasts, suggesting significant genotoxicity.

Research Findings

Recent studies have employed computer-aided prediction tools to assess the biological activity spectrum of CMMB. These studies indicate promising therapeutic applications while also underscoring potential toxic effects:

- Pharmacological Effects : The compound exhibits diverse pharmacological effects due to its structural features, which may influence various metabolic pathways .

- Toxicity Profile : The toxicity profile includes potential carcinogenicity and genotoxicity, necessitating careful evaluation in therapeutic contexts.

特性

IUPAC Name |

chloromethyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUQVLASZBFABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82504-50-5 | |

| Record name | chloromethyl 3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。